3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structural components, including a furan ring, a hydroxypropyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
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Formation of the Hydroxypropyl Intermediate: : The initial step involves the preparation of 3-(furan-3-yl)-3-hydroxypropylamine. This can be achieved through the reaction of furfural with nitromethane to form a nitroalkene, followed by reduction to the corresponding amine.
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Sulfonamide Formation: : The hydroxypropylamine intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
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Chlorination: : The final step involves the chlorination of the aromatic ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity of the final product.
Quality Control: Rigorous testing for impurities and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-3-carboxylic acid derivatives.
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Reduction: : The nitro group in intermediates can be reduced using hydrogenation or metal hydrides to form the corresponding amine.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Major Products
Oxidation Products: Furan-3-carboxylic acid derivatives.
Reduction Products: Amines from nitro intermediates.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential to act as an inhibitor for certain enzymes due to its sulfonamide group.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development:
Antimicrobial Agents: Possible use as an antimicrobial agent due to its structural similarity to known sulfonamide antibiotics.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The furan ring and hydroxypropyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Antibiotics: Such as sulfamethoxazole, which also contain a sulfonamide group and are used as antimicrobial agents.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid, which share the furan ring structure.
Uniqueness
3-chloro-N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications across multiple fields, distinguishing it from simpler sulfonamide or furan derivatives.
This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
3-chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-20-14-3-2-11(8-12(14)15)22(18,19)16-6-4-13(17)10-5-7-21-9-10/h2-3,5,7-9,13,16-17H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEULDYQLDPYUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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